molecular formula C22H22N2O5 B2407711 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797756-59-2

8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2407711
CAS RN: 1797756-59-2
M. Wt: 394.427
InChI Key: KGXKHVJZBJYLMV-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications

1. Metabolic Studies and Pharmacokinetics

  • Research has focused on understanding the metabolic pathways and pharmacokinetics of compounds structurally similar to 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one. For instance, the disposition of SB-649868, an orexin 1 and 2 receptor antagonist, was investigated to understand its metabolic pathways, revealing complex processes including oxidation of the benzofuran ring and subsequent rearrangement (Renzulli et al., 2011). Similarly, BMS-690514, an inhibitor of human epidermal growth factor receptors, was studied for its metabolic pathways, highlighting extensive metabolism via multiple reactions including oxidation and direct glucuronidation (Christopher et al., 2010).

2. Therapeutic Applications in Cardiovascular Diseases

  • Compounds with structural similarities have been evaluated for their therapeutic effects on cardiovascular diseases. For example, the therapeutic superiority of carbocromen (Intensain) in the treatment of myocardial infarction was demonstrated through comparative clinical trials, highlighting its ability to alleviate ischemic pain and normalize pathological changes observed in ECG (Kipsidzen & Kikava, 1976). Moreover, the vasodilating effect of urapidil was investigated during extracorporeal circulation in patients undergoing coronary artery bypass operations, showing its effectiveness in treating hypertension during such procedures (Göb et al., 1981).

3. Exploration of Receptor Antagonists

  • The molecule's structural analogs have been used to explore various receptor antagonists. Notably, the 5-HT1A receptor occupancy by DU 125530, a novel and selective antagonist, was examined in healthy male volunteers to understand its potential applications in treating anxiety and mood disorders (Rabiner et al., 2002). Furthermore, the metabolism and receptor occupancy of WAY-100635, a 5-HT1A receptor antagonist, were characterized, emphasizing its potential in neuroimaging and the study of serotonin receptors in the brain (Osman et al., 1996).

properties

IUPAC Name

8-methoxy-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-5-3-8-19(23-14)28-16-9-11-24(12-10-16)21(25)17-13-15-6-4-7-18(27-2)20(15)29-22(17)26/h3-8,13,16H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXKHVJZBJYLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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